Balicatib - 354813-19-7

Balicatib

Catalog Number: EVT-260900
CAS Number: 354813-19-7
Molecular Formula: C23H33N5O2
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Balicatib is a synthetic compound classified as a cysteine protease inhibitor. Specifically, it exhibits high selectivity for Cathepsin K, an enzyme primarily found in osteoclasts. [] While initially investigated for its potential in treating osteoporosis, its applications have expanded to other research areas involving Cathepsin K activity. [, , ]

Synthesis Analysis

One method for synthesizing Balicatib involves a key step of anodic decarboxylation-intramolecular etherification of N-acetylamino malonic acid monoesters. This electrochemical approach, conducted under Hofer-Moest reaction conditions, allows for the efficient construction of the tetrahydropyran (THP) ring present in the Balicatib structure. []

Molecular Structure Analysis

Balicatib contains a characteristic aryl-piperazine moiety that significantly contributes to its binding affinity for Cathepsin K. This structural feature interacts with the S2 and S3 binding pockets of the enzyme, leading to potent inhibition. [] Studies exploring structure-activity relationships have demonstrated that replacing the 1-aminocyclohexane-1-carboxylic acid subunit with a THP-containing amino acid scaffold helps reduce lipophilicity while maintaining inhibitory potency against Cathepsin K. []

Applications
  • Investigating Cathepsin K Biology: Beyond its therapeutic potential, Balicatib serves as a valuable tool for researchers studying the biological roles of Cathepsin K. By inhibiting this protease, researchers can elucidate its involvement in various physiological and pathological processes. [, ]
  • Exploring Cathepsin K in Other Diseases: Given Cathepsin K's involvement in various diseases beyond osteoporosis, researchers have explored the potential applications of Balicatib in other contexts. For instance, studies have investigated its effects on cartilage degradation in osteoarthritis and tumor cell invasion and metastasis in cancer. [, ]
Future Directions
  • Development of Next-Generation Inhibitors: The experience with Balicatib highlights the importance of developing Cathepsin K inhibitors with improved selectivity profiles to minimize off-target effects. [] Future research could focus on designing compounds that retain the potency of Balicatib but exhibit reduced lysosomotropism.
  • Elucidating Cathepsin K's Role in Disease: While Balicatib's clinical development for osteoporosis has been discontinued, its use as a research tool remains valuable. [] Further studies employing Balicatib can help unravel the complex roles of Cathepsin K in various diseases, potentially leading to the identification of novel therapeutic targets.
  • Exploring Therapeutic Applications in Other Diseases: The potential of Cathepsin K inhibition extends beyond osteoporosis. Further research is warranted to explore the therapeutic potential of Balicatib or its derivatives in other diseases where Cathepsin K plays a role, such as osteoarthritis and cancer. [, ]

Odanacatib

    Compound Description: Odanacatib (MK-0822) is a potent and selective, second-generation cathepsin K inhibitor. [, ] Like balicatib, it targets the lysosomal cysteine protease cathepsin K, which plays a critical role in bone resorption by degrading type I collagen. [, ] Odanacatib has demonstrated efficacy in increasing bone mineral density and reducing bone resorption markers in clinical trials involving postmenopausal women with osteoporosis. [, ]

L-006235 (CRA-013783)

    Compound Description: L-006235 (CRA-013783) is a basic, lipophilic cathepsin K inhibitor with an aryl-piperazine structure. [] While it exhibits over 4000-fold selectivity for cathepsin K over other lysosomal cathepsins (B, L, and S) in isolated enzyme assays, it shows increased potency in cell-based assays due to lysosomal trapping. [] This lysosomotropic behavior is attributed to its basic, lipophilic nature, leading to accumulation in lysosomes and potential off-target effects on cathepsins B, L, and S. []

L-873724

    Compound Description: L-873724 is a potent, non-basic cathepsin K inhibitor with high selectivity for cathepsin K over other cysteine cathepsins. [, ] Unlike basic inhibitors like balicatib, L-873724 does not exhibit lysosomotropic properties and shows comparable potency in both isolated enzyme and cell-based assays. [, ] This characteristic translates to a more favorable selectivity profile in vivo, minimizing potential off-target effects on other lysosomal cathepsins. []

    Relevance: L-873724 serves as a contrasting example to balicatib in terms of its physicochemical properties and selectivity profile. [, ] Despite both being potent cathepsin K inhibitors, L-873724's non-basic nature prevents lysosomal trapping and, consequently, reduces off-target activity against other lysosomal cathepsins observed with balicatib. [, ] This difference highlights the impact of basicity on the pharmacological profile and potential side effects of cathepsin K inhibitors. []

AEE325

    Compound Description: AEE325 is a metabolite of balicatib, formed through rapid metabolic conversion. [] It exhibits a fixed ratio to the predicted parent compound concentration, with a population median of 0.11 and an apparent coefficient of variation of 46%. [] The formation of AEE325 is a crucial aspect of balicatib's pharmacokinetic profile and may influence its overall efficacy and safety.

    Relevance: As a direct metabolite of balicatib, AEE325 is intrinsically linked to its parent compound's pharmacokinetic and pharmacodynamic properties. [] Understanding the formation and potential biological activity of AEE325 is essential for fully characterizing the disposition and effects of balicatib in vivo.

ONO-5334

    Compound Description: ONO-5334 is a highly selective cathepsin K inhibitor that has advanced to clinical trials for osteoporosis treatment. [] It demonstrates potent inhibition of cathepsin K activity and effectively reduces bone resorption markers. [] Similar to odanacatib, ONO-5334 has shown promising results in increasing bone mineral density in postmenopausal women. []

Properties

CAS Number

354813-19-7

Product Name

Balicatib

IUPAC Name

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide

Molecular Formula

C23H33N5O2

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29)

InChI Key

LLCRBOWRJOUJAE-UHFFFAOYSA-N

SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N

Solubility

Soluble in DMSO, not in water

Synonyms

alicatib
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(4-propylpiperazin-1-yl)benzamide

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.